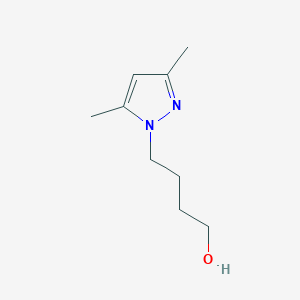

4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol (4-DMAPB) is a versatile organic compound that has numerous applications in the fields of chemistry, biochemistry, and medicine. It is a colorless, odorless, and water-soluble compound that has a low toxicity level. 4-DMAPB is a chiral compound, meaning that it has two distinct configurations, and can be used to produce a variety of stereoisomers. 4-DMAPB has been used in a variety of research applications, including synthesis of organic compounds, drug delivery, and as a catalyst in certain reactions.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol and its derivatives have been synthesized and evaluated for various biological activities. For example, 4-dialkylamino-1-(5-substituted or unsubstituted 1-phenyl-1H-pyrazol-4-yl)butan-1-ols were synthesized and tested for anti-inflammatory, analgesic activities, and platelet anti-aggregating properties. Notably, dimethylaminoderivatives showed good analgesic activity and almost all tested compounds exhibited strong platelet anti-aggregating properties at specific concentrations (Menozzi et al., 2000).

Corrosion Inhibition

The compound and its related derivatives have been studied for their potential as corrosion inhibitors. A theoretical study using density functional theory (DFT) explored the inhibition efficiencies and reactive sites of bipyrazolic-type organic compounds, including derivatives of 4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol. The study found agreement with experimental data, indicating these compounds' effectiveness in corrosion inhibition (Wang et al., 2006).

Metal Complex Formation and Catalysis

Several studies have focused on the synthesis and characterization of metal complexes involving pyrazole ligands. For instance, new syntheses involving tridentate bipyrazolic compounds have shown potential in forming complexes with notable cytotoxic activity against tumor cell lines, indicating their potential application in cancer therapy (Kodadi et al., 2007). Additionally, these pyrazole derivatives have been utilized in catalytic activities studies, particularly in the oxidation reactions, showing efficient catalysis in the presence of copper (II) salts (Kodadi et al., 2008).

Propiedades

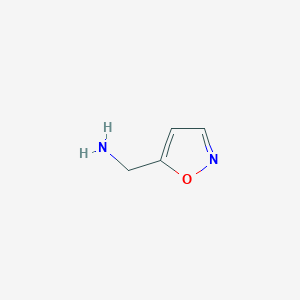

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)butan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-8-7-9(2)11(10-8)5-3-4-6-12/h7,12H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCKYVAKIXSPKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCCCO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid](/img/structure/B1342168.png)